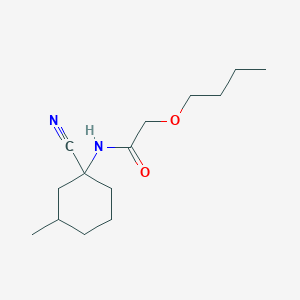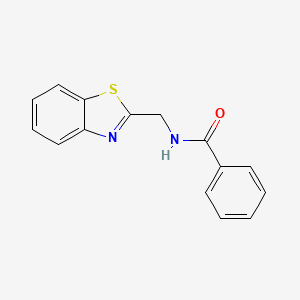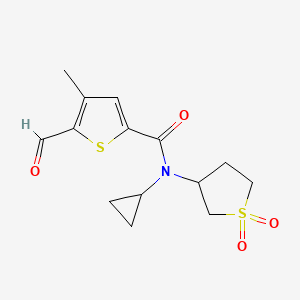
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate, also known as Boc-4-fluoro-DL-phenylalanine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of fluoroaromatic compounds and has a molecular formula of C13H16FNO2.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is not well understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including proteases and kinases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is its versatility in drug discovery and development. This compound can be used as a building block in the synthesis of various pharmaceutical compounds, making it a valuable tool for researchers in this field. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate. One potential area of focus is the development of new synthetic routes for this compound, which can improve its yield and purity. Additionally, researchers can explore the use of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate in the treatment of other diseases, including viral infections and autoimmune disorders. Finally, the development of new analytical techniques for the detection and quantification of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate can improve its use in drug discovery and development.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with tert-butyl carbamate and formaldehyde in the presence of a catalyst. The reaction yields the Tert-butyl 3-(aminomethyl)-4-fluorobenzoate-DL-phenylalanine, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has several potential applications in scientific research, particularly in the field of drug discovery and development. This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, including protease inhibitors, antiviral agents, and anticancer drugs.
Propriétés
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMWAKMDONYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)


![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)




![N-(4-acetylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2955067.png)
![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)
